molecular formula C20H20ClFN6O B2573362 N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898631-07-7

N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2573362
CAS No.: 898631-07-7
M. Wt: 414.87
InChI Key: OEROULOUSYMSGR-UHFFFAOYSA-N
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Description

N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C20H20ClFN6O and its molecular weight is 414.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study on pyrimidine derivatives linked with morpholinophenyl groups highlighted the synthesis of compounds with significant larvicidal activity, demonstrating the potential for developing new insecticides or pest control agents. The presence of electron-withdrawing groups attached to the benzyl ring enhanced the activity, suggesting a direction for designing more potent derivatives (Gorle et al., 2016).

Material Science Applications

Research on polyimides synthesized from triazine-based diamines showed promising results in terms of solubility, electrochemical behavior, and thermal stability. These polymers, incorporating benzene or fluorobenzene pendent groups and triazine rings, demonstrated excellent solubility in polar aprotic solvents and high thermal stability, suggesting their potential use in polymer semiconductors and other high-performance materials (Li et al., 2017).

Antimicrobial Activities

The synthesis and characterization of triazole derivatives revealed the antimicrobial potential of these compounds. Some derivatives showed good or moderate activities against various bacterial and fungal strains, indicating their relevance in the development of new antimicrobial agents (Bektaş et al., 2007).

Coordination Chemistry and Ligand Design

A study on Schiff-base ligands and their copper (II) coordination chemistry explored the influence of different substituents on the ligand structure on the resulting copper complexes' nuclearity, magnetic properties, and potential for catalysis or material science applications. The research provides insights into the design of ligands for specific coordination environments (Majumder et al., 2016).

Novel Synthetic Methods

Developing efficient synthetic methods for NK1 receptor antagonists, like Aprepitant, showcases the utility of specific triazine derivatives in medicinal chemistry. The described synthesis route emphasizes the importance of stereochemistry and provides an example of a novel crystallization-induced asymmetric transformation (Brands et al., 2003).

Properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN6O/c1-13-2-5-16(12-17(13)21)24-19-25-18(23-15-6-3-14(22)4-7-15)26-20(27-19)28-8-10-29-11-9-28/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEROULOUSYMSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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